molecular formula C10H6Br2O2 B156557 2,6-Dibromonaphthalene-1,5-diol CAS No. 84-59-3

2,6-Dibromonaphthalene-1,5-diol

Cat. No.: B156557
CAS No.: 84-59-3
M. Wt: 317.96 g/mol
InChI Key: GHJUWGHWJYULLK-UHFFFAOYSA-N
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Description

2,6-Dibromonaphthalene-1,5-diol is an organic compound with the chemical formula C10H6Br2O2. It is a derivative of naphthalene, characterized by the presence of two bromine atoms and two hydroxyl groups at specific positions on the naphthalene ring. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dibromonaphthalene-1,5-diol typically involves the bromination of naphthalene-1,5-diol. One common method includes the use of N-Bromosuccinimide (NBS) as the brominating agent in a solvent such as tetrahydrofuran (THF). The reaction mixture is refluxed and monitored by gas chromatography-mass spectrometry (GC-MS) until the desired product is formed. The reaction is then quenched with saturated sodium thiosulfate and filtered to obtain the product .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance efficiency and consistency in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 2,6-Dibromonaphthalene-1,5-diol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Various substituted naphthalenes.

    Oxidation Products: Naphthoquinones.

    Reduction Products: Naphthalenediols

Scientific Research Applications

2,6-Dibromonaphthalene-1,5-diol has several applications in scientific research:

Comparison with Similar Compounds

    1,5-Dichloronaphthalene-2,6-diol: Similar structure but with chlorine atoms instead of bromine.

    2,6-Dibromonaphthalene: Lacks the hydroxyl groups present in 2,6-Dibromonaphthalene-1,5-diol.

    Naphthalene-1,5-diol: Lacks the bromine atoms present in this compound

Uniqueness: this compound is unique due to the presence of both bromine atoms and hydroxyl groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in synthesis and research, making it a valuable compound in various fields .

Properties

IUPAC Name

2,6-dibromonaphthalene-1,5-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Br2O2/c11-7-3-1-5-6(10(7)14)2-4-8(12)9(5)13/h1-4,13-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHJUWGHWJYULLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1C(=C(C=C2)Br)O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00232889
Record name 1,5-Naphthalenediol, 2,6-dibromo-
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Molecular Weight

317.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84-59-3
Record name 2,6-Dibromo-1,5-naphthalenediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84-59-3
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Record name 2,6-Dibromo-1,5-naphthalenediol
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Record name 84-59-3
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Record name 1,5-Naphthalenediol, 2,6-dibromo-
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Record name 2,6-dibromonaphthalene-1,5-diol
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Record name 2,6-DIBROMO-1,5-NAPHTHALENEDIOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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